4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo-
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Overview
Description
4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidinone core with a chlorophenoxy methyl group and a thioxo group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole. The reaction is carried out in dichloromethane at ambient temperature, yielding the desired imidazolidinone derivatives . The process may involve multiple steps, including the formation of intermediate compounds and subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its cytotoxic activity against cancer cells may be due to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives with different substituents, such as:
- 4-Imidazolidinone, 5-((4-methoxyphenoxy)methyl)-5-methyl-2-thioxo-
- 4-Imidazolidinone, 5-((4-bromophenoxy)methyl)-5-methyl-2-thioxo-
- 4-Imidazolidinone, 5-((4-fluorophenoxy)methyl)-5-methyl-2-thioxo-
Uniqueness
The uniqueness of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the thioxo group differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
CAS No. |
4677-66-1 |
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Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H11ClN2O2S/c1-11(9(15)13-10(17)14-11)6-16-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17) |
InChI Key |
QMXVSBYEDUQLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)N1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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